Aflatoxicol M1
CAS No.: 64330-03-6
Cat. No.: VC1631213
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64330-03-6 |
---|---|
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | (3S,7S)-3,16-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |
Standard InChI | InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,8,16,18,20H,2-3H2,1H3/t8?,16-,17-/m0/s1 |
Standard InChI Key | NLHNZVNQOLJZSI-QFVXZBARSA-N |
Isomeric SMILES | COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C(=C1)O[C@H]5[C@@]4(C=CO5)O |
SMILES | COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Canonical SMILES | COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Introduction
Chemical Structure and Properties of Aflatoxicol M1
Molecular Characteristics
Aflatoxicol M1 is characterized by the chemical formula C₁₇H₁₄O₇ and has a molecular weight of 330.29 g/mol . The compound is formally named as (6aR)-2,3,6aα,9aα-Tetrahydro-1,9a-dihydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h]benzopyran-11(1H)-one, reflecting its complex structural arrangement . This structure includes characteristic fused ring systems typical of aflatoxins, with specific hydroxyl group modifications that distinguish it from other aflatoxin metabolites.
Physicochemical Properties
The physicochemical properties of Aflatoxicol M1 have been primarily determined through predictive methods rather than direct experimental measurements, reflecting the relatively limited research specifically focused on this compound. These properties are summarized in the following table:
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₇H₁₄O₇ | Established |
Molecular Weight | 330.29 g/mol | Calculated |
Boiling Point | 669.2±55.0 °C | Predicted |
Density | 1.66±0.1 g/cm³ | Predicted |
pKa | 10.85±0.40 | Predicted |
CAS Number | 64330-03-6 | Assigned |
These properties suggest that Aflatoxicol M1 has high thermal stability and moderate acidity, characteristics that may contribute to its persistence in biological systems . Like other aflatoxins, it likely exhibits specific fluorescence patterns under ultraviolet light, a property often utilized in analytical detection methods.
Spectral Characteristics
Metabolic Pathways and Biochemistry
Formation Pathways
Aflatoxicol M1 occupies a unique position in aflatoxin metabolism, being formed through multiple pathways within mammalian systems. The primary pathways for its formation include:
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Hydroxylation of aflatoxicol via dog liver microsomal preparations, analogous to the conversion of aflatoxin B1 to aflatoxin M1 .
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Reduction of aflatoxin M1 by a reductase present in rabbit liver cytosol, mirroring the reduction of aflatoxin B1 to aflatoxicol .
Metabolic Transformations
The metabolic fate of Aflatoxicol M1 includes its potential oxidation back to aflatoxin M1. This oxidation is catalyzed by a carbon monoxide-insensitive dehydrogenase activity associated with human liver microsomes, establishing a reversible metabolic relationship between aflatoxin M1 and Aflatoxicol M1 . This reversibility is analogous to the relationship between aflatoxin B1 and aflatoxicol, further demonstrating the parallel nature of these metabolic pathways.
Enzymatic Systems Involved
The enzymatic systems responsible for Aflatoxicol M1 metabolism include:
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Microsomal enzymes in dog liver capable of hydroxylating aflatoxicol to Aflatoxicol M1 .
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Reductase enzymes in rabbit liver cytosol that can convert aflatoxin M1 to Aflatoxicol M1 .
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A carbon monoxide-insensitive dehydrogenase in human liver microsomes that oxidizes Aflatoxicol M1 back to aflatoxin M1 .
Toxicological Significance
Comparative Toxicity Context
To contextualize the potential toxicological significance of Aflatoxicol M1, it is important to consider the established toxicity profiles of related aflatoxins:
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Aflatoxin B1 is recognized as highly carcinogenic, particularly targeting the liver, with well-documented mechanisms involving metabolic activation to reactive epoxides .
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Aflatoxin M1, though typically considered a detoxification product of aflatoxin B1, still retains significant toxic and carcinogenic properties, albeit at lower potency than aflatoxin B1 .
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Cytotoxicity studies on human cell lines have demonstrated that aflatoxin M1 can exhibit direct toxicity even without metabolic activation, contrasting with aflatoxin B1 .
Analytical Considerations
Research Challenges
The relatively limited research focus on Aflatoxicol M1 compared to other aflatoxins presents several analytical and research challenges:
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Development of validated, specific analytical methods for Aflatoxicol M1 detection in various matrices.
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Establishment of reference standards for accurate quantification.
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Determination of occurrence patterns in food, feed, and biological samples.
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Clarification of its toxicological significance relative to other aflatoxin metabolites.
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